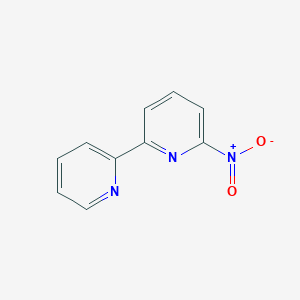

6-Nitro-2,2'-bipyridine

Description

Overview of Bipyridine Ligands in Contemporary Chemical Research

Bipyridine ligands, particularly the 2,2'-isomer, are ubiquitous in coordination chemistry and have been dubbed "the most widely used ligand". researchgate.netmdpi.com Their prominence stems from their ability to form stable chelate complexes with a vast array of metal ions. researchgate.net This chelating property, combined with their robust redox stability and the ease with which they can be functionalized, makes them indispensable in various fields of chemical research. researchgate.netresearchgate.net

The applications of bipyridine-based metal complexes are extensive and diverse. They are integral to the development of catalysts for organic synthesis, including reactions like nitroarene reduction and cross-coupling reactions. mdpi.commdpi.comacs.org In the realm of materials science, these complexes are crucial for creating luminescent materials, photosensitizers, and components for electronic devices. academie-sciences.frresearchgate.net Furthermore, their interactions with biological macromolecules have led to their exploration in medicinal chemistry for therapeutic and diagnostic purposes. researchgate.net The ability to systematically modify the bipyridine structure allows for the fine-tuning of the resulting metal complexes' electronic and photophysical properties. researchgate.net

| Property | Description | Primary Application Areas |

|---|---|---|

| Chelation | Strongly binds to metal ions through two nitrogen atoms, forming a stable five-membered ring. | Catalysis, Materials Science, Medicinal Chemistry researchgate.netresearchgate.net |

| Redox Stability | Can participate in reversible electron-transfer processes without decomposition. researchgate.net | Electrochemistry, Photocatalysis researchgate.net |

| Functionalization | The bipyridine core can be easily modified with various substituents to tune its properties. researchgate.netresearchgate.net | Development of tailored catalysts and functional materials. researchgate.net |

| Luminescence | Forms highly luminescent complexes with certain metal ions (e.g., Ru(II), Ir(III)). academie-sciences.frbohrium.comnih.gov | Sensors, Bioimaging, Organic Light-Emitting Diodes (OLEDs). lookchem.com |

Specific Research Context of Nitro-Substituted 2,2'-Bipyridines

The introduction of a nitro group (—NO₂) onto the 2,2'-bipyridine (B1663995) scaffold, as seen in 6-Nitro-2,2'-bipyridine, imparts significant changes to the ligand's electronic character. The nitro group is a strong electron-withdrawing group, which has profound effects on the properties of both the free ligand and its metal complexes. mdpi.com

Research into nitro-substituted bipyridines often focuses on several key areas:

Electronic Properties and Electrochemistry: The electron-withdrawing nature of the nitro group lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org This makes the ligand a better electron acceptor and facilitates the reduction of its metal complexes. This property is particularly relevant in the development of materials for electronic devices and in understanding electron transfer processes in catalysis. researchgate.netrsc.org

Coordination Chemistry: The presence of the nitro group can influence the coordination behavior of the bipyridine ligand, affecting the stability and reactivity of the resulting metal complexes. Studies have explored how the position and number of nitro substituents impact the electronic structure and properties of complexes with metals like platinum and ruthenium. researchgate.netrsc.orgacs.org

Catalysis: Nitro-substituted bipyridine ligands have been employed in various catalytic systems. For instance, they have been used in the reduction of nitroarenes and in oxidation catalysis. mdpi.commdpi.com The electronic modifications brought by the nitro group can tune the catalytic activity and selectivity of the metal center. acs.org

Luminescent Properties: While the parent bipyridine complexes are often highly luminescent, the introduction of a nitro group can quench this luminescence. academie-sciences.fr This phenomenon is attributed to energy transfer processes and is an active area of research for developing sensors and molecular switches.

Synthesis of Functional Materials: Nitro-substituted bipyridines serve as precursors for a variety of functional materials. The nitro group can be chemically transformed into other functional groups, such as amines, allowing for the synthesis of more complex and tailored ligands. mdpi.comscribd.com

| Affected Property | Influence of Nitro Group | Research Implications |

|---|---|---|

| LUMO Energy | Significantly lowered due to the electron-withdrawing nature of the nitro group. researchgate.netrsc.org | Enhanced electron-accepting ability, useful in electronics and catalysis. |

| Redox Potential | Shifts to more positive potentials, making reduction easier. researchgate.netrsc.org | Applications in electrochemical sensors and redox-active materials. |

| Luminescence | Often leads to quenching of fluorescence or phosphorescence. academie-sciences.fr | Development of "on-off" sensors and study of energy transfer mechanisms. |

| Reactivity | The nitro group can be a site for further chemical modification (e.g., reduction to an amine). mdpi.com | Synthesis of new functionalized ligands and materials. scribd.com |

Historical Development and Emerging Research Frontiers for Nitro-Bipyridines

The synthesis of 2,2'-bipyridine itself dates back to the late 19th century. researchgate.net The subsequent functionalization of the bipyridine core, including nitration, has been a continuous area of development. Early work focused on the fundamental synthesis and characterization of these compounds. unlv.edu Over the decades, advancements in synthetic methodologies, such as cross-coupling reactions, have enabled more precise and efficient synthesis of a wide range of substituted bipyridines, including nitro derivatives. mdpi.compreprints.org

Emerging research frontiers for nitro-bipyridines are expanding into several exciting areas:

Advanced Materials: There is growing interest in incorporating nitro-bipyridines into metal-organic frameworks (MOFs) and coordination polymers. chimia.ch The electronic properties of the nitro group can be harnessed to create materials with specific functions, such as gas sorption or separation.

Supramolecular Chemistry: The ability of nitro-bipyridines to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, is being explored for the construction of complex supramolecular architectures. scribd.com

Photocatalysis and Solar Energy Conversion: While nitro groups can quench luminescence, their strong electronic influence is being investigated for tuning the properties of photosensitizers used in dye-sensitized solar cells and for photocatalytic applications like CO₂ reduction. researchgate.net

Bioinspired Catalysis: Researchers are designing catalysts that mimic the active sites of enzymes. The tunable electronic properties of nitro-bipyridine ligands are valuable in creating such bioinspired systems for efficient and selective chemical transformations. researchgate.netresearchgate.net

Sensing and Diagnostics: The potential for luminescence quenching by the nitro group is being harnessed to develop chemosensors for detecting specific analytes. Furthermore, the unique electrochemical signatures of nitro-bipyridine complexes are being explored for electrochemical sensing applications.

The continued exploration of this compound and its analogs promises to yield further insights into fundamental chemical principles and to drive innovation in a wide range of scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

CAS No. |

944709-04-0 |

|---|---|

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-nitro-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H |

InChI Key |

FRWYTYWZLIDLEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitro 2,2 Bipyridine and Its Structural Analogues

Direct Synthetic Routes to 6-Nitro-2,2'-bipyridine Derivatives

The direct synthesis of functionalized 2,2'-bipyridines, including nitro-substituted variants, can be achieved through several powerful catalytic methods. These approaches often involve the formation of the crucial C2-C2' bond between two pyridine (B92270) rings.

Coupling Reactions for this compound Synthesis

Cross-coupling reactions are among the most effective strategies for constructing the 2,2'-bipyridine (B1663995) core. These reactions typically involve the coupling of a halopyridine with another pyridine derivative that has been activated with an organometallic or organoboron group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov The Suzuki and Stille couplings, in particular, have been widely employed for the synthesis of bipyridine structures. mdpi.com

The Suzuki coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds and has been extensively used to synthesize bipyridine derivatives. mdpi.com This reaction typically involves the coupling of a pyridyl boronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.compreprints.org A significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.compreprints.org To overcome this, various specialized palladium catalysts and ligands have been developed. For instance, cyclopalladated ferrocenylimine catalysts have shown high stability and efficiency, allowing for high yields of bipyridine derivatives without the need for an inert atmosphere. mdpi.comnih.gov Imidazolium salts have also been used as ligands for palladium, achieving high turnover numbers in Suzuki coupling reactions. mdpi.comnih.gov

| Catalyst/Ligand System | Reactants | Product Yield | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Pyridyl boronic acids and bromopyridines | Moderate (50-65%) | mdpi.compreprints.org |

| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol (B44631) ester and pyridyl halides | High | mdpi.comnih.gov |

| Imidazolium salt ligand for Pd | Pyridyl boronic acids and bromopyridines | High (TON up to 850,000) | mdpi.comnih.gov |

| PdCl₂(dcpp) | Tetrabutylammonium 2-pyridylborate salts and chloropyridines | Good to excellent | mdpi.com |

The Stille coupling utilizes organotin compounds (stannylpyridines) as coupling partners for halopyridines. mdpi.comorgsyn.org While highly reactive and capable of proceeding where Suzuki couplings might fail, the primary drawback of the Stille reaction is the toxicity of the organotin reagents. mdpi.comorgsyn.org Nevertheless, it has been successfully used to prepare a variety of 2,2'-bipyridines, sometimes requiring elevated temperatures for extended periods. orgsyn.orgresearchgate.net Catalysts such as cyclopalladated ferrocenylimine with tricyclohexylphosphine (B42057) have been employed to improve efficiency. mdpi.compreprints.org

| Catalyst System | Reactants | Key Features | Reference |

| Pd(PPh₃)₄ | Stannylpyridines and bromopyridines | Versatile for various functionalized bipyridines | researchgate.net |

| Cyclopalladated ferrocenylimine / P(Cy)₃ | 3- or 2-stannylpyridines and bromopyridines | High efficiency with CuI and CsF additives | mdpi.compreprints.org |

| PdCl₂(PPh₃)₂ | Stannylated pyridines and bromopyridines | Effective for bipyridine synthesis | mdpi.com |

A denitrative Suzuki coupling has also been reported, where a nitroarene couples with an arylboronic acid catalyzed by a 2,2'-bipyridine-palladacycle, offering a pathway to connect aryl groups by displacing a nitro group. acs.org

Nickel-catalyzed reactions provide a cost-effective alternative to palladium for the synthesis of bipyridines. mdpi.com Reductive homocoupling of halopyridines using a nickel catalyst in the presence of a reducing agent like zinc is a traditional method. mdpi.com However, this can sometimes lead to low yields due to competing dehalogenation. mdpi.compreprints.org

More recent developments have focused on improving the efficiency of these couplings. For instance, NiCl₂·6H₂O has been used without external ligands to catalyze the coupling of 2-halopyridines, affording high yields of 2,2'-bipyridines. mdpi.compreprints.org The presence of substituents on the bipyridine ligand can significantly impact the properties and catalytic performance of nickel complexes in cross-electrophile coupling reactions. nih.gov For example, a conventional NiCl₂/bipyridine catalyst is effective for the homocoupling of certain lignin-derived aromatics. nrel.gov

| Catalyst System | Reactants | Product | Key Features | Reference |

| NiCl₂ / PPh₃ / Zn | Halopyridines | Bipyridines | Traditional method, can have low yields | mdpi.com |

| NiCl₂·6H₂O | 2-Halopyridines | 2,2'-Bipyridines | High yield, no external ligand needed | mdpi.compreprints.org |

| NiBr₂(PPh₃)₂ / Et₄NI / Zn | 4-Bromo-2,6-dimethylpyridine | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High yield under mild conditions | mdpi.com |

| NiCl₂/bipyridine | Sulfonate derivatives of lignin-derived aromatics | Homo- and cross-coupling products | Effective for specific substrates | nrel.gov |

The Ullmann coupling is a classical method for synthesizing symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org While stoichiometric copper is traditionally used, catalytic versions have been developed. Bimetallic systems, such as those using a catalytic amount of a palladium salt with stoichiometric copper or zinc, have shown to be effective for the homocoupling of bromopyridines. mdpi.com For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) can facilitate the homocoupling of bromopyridines at elevated temperatures. mdpi.comnih.gov

| Catalyst/Reagent System | Reactants | Key Features | Reference |

| Copper powder | Aryl halides | Traditional method for symmetrical bipyridines | mdpi.compreprints.org |

| Pd(OAc)₂ / Copper powder | Bromopyridines | Bimetallic system, good yields | mdpi.com |

| Pd(OAc)₂ / Indium / LiCl | Bromopyridines | Bimetallic system, good to excellent yields | mdpi.com |

| Pd(OAc)₂ / Piperazine | Bromopyridines | Operationally simple, good substrate compatibility | mdpi.comnih.gov |

| NiCl₂ / Zn / PPh₃ | Keto bromo-pyridine | Ullmann homocoupling for diketone precursor | nih.gov |

C-H Functionalization and Derivatization Methods

Direct C-H functionalization represents a highly atom-economical approach to modifying the bipyridine scaffold. beilstein-journals.org Transition-metal catalysis, particularly with rhodium and palladium, has enabled the direct introduction of functional groups onto the pyridine ring. beilstein-journals.orgrsc.org

Rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes has been demonstrated, where the substituent at the 6-position plays a significant role in the reaction pathway. rsc.org This method allows for the synthesis of complex, functionalized bipyridines. rsc.org Similarly, palladium-catalyzed C-H functionalization has been used for the arylation of pyridines and the enantioselective functionalization of other heterocycles using chiral 2,2'-bipyridine ligands. mdpi.comnih.gov

Cyclization and Ring-Formation Strategies

While coupling reactions build the bipyridine skeleton by joining two pre-existing pyridine rings, cyclization strategies construct one or both of the pyridine rings from acyclic precursors. The Hantzsch pyridine synthesis and the Bohlmann–Rahtz synthesis are classical examples, though they often require prefunctionalized substrates. beilstein-journals.org

More contemporary methods involve metal-catalyzed cyclization reactions. For example, peptides containing bipyridine moieties have been shown to undergo metal-induced cyclization. nih.gov Other strategies involve visible-light photoredox catalysis to initiate radical cyclizations, leading to complex bicyclic derivatives. acs.org The synthesis of dihydroquinolines, structurally related to bipyridines, can be achieved through ring-closing carbonyl-olefin metathesis. mdpi.com Furthermore, modular strategies involving cyclization/ring expansion cascade reactions have been developed for the synthesis of various macrocycles and medium-sized rings containing pyridine units. acs.org

Synthesis of Substituted Nitro-2,2'-Bipyridine Derivatives (e.g., 6,6'-dimethyl-3-nitro-2,2'-bipyridine)

The construction of substituted nitro-2,2'-bipyridine derivatives, where the pyridine rings are functionalized with additional groups besides the nitro moiety, is typically achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high yields and excellent functional group tolerance, allowing for the synthesis of complex, unsymmetrical structures. mdpi.comnih.gov

A prominent example is the synthesis of 6,6'-dimethyl-3-nitro-2,2'-bipyridine. This compound has been prepared via a palladium-catalyzed coupling reaction. rsc.org The key step involves the reaction between an organotin derivative of one pyridine ring and a halogenated version of the other. rsc.orgpreprints.org Specifically, 6-methyl-2-trimethylstanniopyridine is coupled with 2-chloro-6-methyl-3-nitropyridine (B1586791) in the presence of a dichlorobis(triphenylphosphine)palladium(II) catalyst. rsc.org This approach, a variation of the Stille coupling, is highly effective for creating the C-C bond between the two pyridine rings. mdpi.comresearchgate.net

Stille coupling, in general, is a versatile tool for synthesizing bipyridine derivatives. researchgate.net The reaction of stannylated pyridines with bromopyridines in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ is a well-established method. preprints.org For instance, methyl 5'-nitro-2,2'-bipyridine-5-carboxylate has been synthesized by coupling methyl 2-(trifluoromethylsulfonyl)pyridine-5-carboxylate with 2-trimethyltin-5-nitropyridine. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Example | Reference |

| Stille-type Coupling | 6-methyl-2-trimethylstanniopyridine | 2-chloro-6-methyl-3-nitropyridine | [Pd(PPh₃)₂Cl₂] | 6,6'-dimethyl-3-nitro-2,2'-bipyridine | rsc.org |

| Stille Coupling | 2-trimethyltin-5-nitropyridine | methyl 2-(trifluoromethylsulfonyl)pyridine-5-carboxylate | Pd(PPh₃)₄ | methyl 5'-nitro-2,2'-bipyridine-5-carboxylate | researchgate.net |

| Negishi Coupling | 2-pyridyl zinc halides | bromopyridines | Pd(dba)₂ / XPhos | 2,2'-bipyridine derivatives | preprints.org |

Other cross-coupling reactions such as Negishi (using organozinc reagents) and Suzuki (using organoboron reagents) are also powerful alternatives for constructing the bipyridine core, offering different substrate scopes and reaction conditions. nih.govpreprints.org The choice of method often depends on the stability and availability of the respective organometallic precursors. nih.gov

Regioselective Synthesis and Functional Group Transformations of Nitro-Bipyridines

Controlling the position of substitution (regioselectivity) and subsequently modifying the functional groups are critical aspects of the chemistry of nitro-bipyridines.

Regioselective Synthesis

Achieving regioselectivity in the synthesis of nitro-bipyridines can be accomplished in two primary ways: by direct nitration of a bipyridine precursor under controlled conditions or by building the molecule from pre-functionalized pyridine rings via cross-coupling reactions. researchgate.netthieme-connect.com

Direct nitration of the parent 2,2'-bipyridine is challenging because the pyridine nitrogen deactivates the ring towards electrophilic substitution. A common and effective strategy to overcome this is to first oxidize the nitrogen atoms to form the N-oxide. The N-oxide group activates the pyridine ring and directs the incoming nitro group. For example, 4'-nitro-2,2'-bipyridine-N'-oxide can be synthesized by treating 2,2'-bipyridine-N-oxide with a nitrating agent. umich.edu The N-oxide can later be removed through a deoxygenation step if desired.

Alternatively, regioselectivity is inherently controlled when using cross-coupling methods like the Stille or Suzuki reactions. nih.gov By starting with pyridine precursors where the nitro group and the coupling functionality (e.g., a halogen or an organometallic group) are already in the desired positions, the final substituted nitro-bipyridine is formed with complete regiochemical control. researchgate.netrsc.org

Functional Group Transformations

The nitro group on the bipyridine ring is a versatile functional handle that can be transformed into various other groups. The most common transformation is its reduction to an amino group (-NH₂), which serves as a key intermediate for further derivatization. rsc.orgorganic-chemistry.org

The reduction of the nitro group can be achieved using several methods. Catalytic hydrogenation is a widely used approach. For instance, methyl 5'-nitro-2,2'-bipyridine-5-carboxylate can be reduced to methyl 5'-amino-2,2'-bipyridine-5-carboxylate using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Similarly, 6,6'-dimethyl-3-nitro-2,2'-bipyridine is readily reduced to 3-amino-6,6'-dimethyl-2,2'-bipyridine. rsc.org More recent developments include the use of reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] with a 4,4'-bipyridine (B149096) catalyst, which offers a chemoselective method for reducing nitroarenes to anilines, a protocol applicable to nitro-bipyridine systems. scihorizon.com

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

| Nitration | 2,2'-bipyridine-N-oxide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4'-nitro-2,2'-bipyridine-N'-oxide | umich.edu |

| Reduction | 6,6'-dimethyl-3-nitro-2,2'-bipyridine | Reducing Agent | 3-amino-6,6'-dimethyl-2,2'-bipyridine | rsc.org |

| Reduction | methyl 5'-nitro-2,2'-bipyridine-5-carboxylate | H₂, Pd/C, EtOH | methyl 5'-amino-2,2'-bipyridine-5-carboxylate | researchgate.net |

These transformations significantly expand the synthetic utility of nitro-bipyridines, allowing for the introduction of diverse functionalities required for advanced applications. scihorizon.com

Reactivity and Transformation Pathways of 6 Nitro 2,2 Bipyridine

Reduction Reactions of the Nitro Group in 6-Nitro-2,2'-bipyridine

The nitro group is the most reactive site for reduction on the this compound molecule. This transformation is a key step in synthesizing a variety of functionalized bipyridine derivatives, particularly those with an amino group, which are valuable as ligands in coordination chemistry and materials science. urfu.ru

The most common transformation of this compound is the reduction of its nitro group to an amine, yielding 6-amino-2,2'-bipyridine. sigmaaldrich.com This conversion can be achieved using several established methodologies for the reduction of aromatic nitro compounds. organic-chemistry.org

A prevalent method involves catalytic hydrogenation. For instance, the reduction of 6-aryl-substituted nitrobipyridines, which are structurally analogous to this compound, is effectively carried out using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. urfu.ru This reaction often requires heating to temperatures between 50-55 °C to proceed efficiently. urfu.ru Another classical method for reducing nitropyridine species is the use of stannous chloride (SnCl₂) in hydrochloric acid (HCl). cdnsciencepub.com

The choice of reducing agent can be tailored for chemoselectivity, tolerating other functional groups on the bipyridine core or its substituents. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | MeOH/THF solvent, 50-55 °C, 58 bar H₂ | 6-Amino-2,2'-bipyridine derivative | Effective for 6-aryl-substituted nitrobipyridines. | urfu.ru |

| SnCl₂·2H₂O, HCl | Aqueous/alcoholic solvent | Aminopyridine derivative | A common method for nitropyridine reduction. | cdnsciencepub.com |

| Tetrahydroxydiboron (B82485) | Water solvent, room temperature | Aromatic amine | A metal-free reduction method with good functional group tolerance. | organic-chemistry.org |

In the context of metal complexes, nitro-substituted bipyridine ligands can participate in complex reductive pathways. While direct studies on this compound are limited, research on analogous [CpRh] (Cp = pentamethylcyclopentadienyl) complexes with 4-nitro-2,2'-bipyridine (B3238638) ligands shows a tendency to undergo reductive disproportionation. rsc.orgrsc.org This process involves a multi-electron reduction that can be influenced by the ligand structure. The presence of the nitro group facilitates these pathways by acting as an electron sink, stabilizing reduced states of the complex. rsc.orgrsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Bipyridine Core

The electronic nature of the bipyridine core in this compound is heavily influenced by both the pyridine (B92270) nitrogen atoms and the appended nitro group.

Electrophilic Substitution : The pyridine ring itself is electron-deficient and resembles a highly deactivated benzene (B151609) ring, such as nitrobenzene. uoanbar.edu.iq The addition of a second strong electron-withdrawing nitro group further deactivates the rings toward electrophilic aromatic substitution. Consequently, reactions like nitration or halogenation require very vigorous conditions and are generally difficult to achieve. uoanbar.edu.iq

Nucleophilic Substitution : Conversely, the electron-deficient character of the ring system makes it highly susceptible to nucleophilic attack. uoanbar.edu.iq The nitro group at the 6-position, along with the ring nitrogens, activates the bipyridine core for nucleophilic aromatic substitution, particularly C-H functionalization. One key reaction is the vicarious nucleophilic substitution (VNS), where carbanions add to the ring, typically at a position adjacent to the nitro group, followed by the elimination of a leaving group from the nucleophile. nih.gov This method allows for the direct alkylation of the electron-poor nitropyridine ring system. nih.gov

Redox Chemistry and Electrochemical Behavior of this compound

The redox properties of this compound are dominated by the electron-withdrawing nitro group. In metal complexes, this ligand significantly influences the electrochemical potential of the metal center and introduces its own ligand-based redox events.

Studies on rhodium complexes with a 4-nitro-2,2'-bipyridyl ligand, a close isomer, provide significant insight. The presence of the nitro group makes the complex easier to reduce, shifting the reduction potentials to more positive values compared to complexes with unsubstituted bipyridine. rsc.orgrsc.org This is attributed to the strong inductive effect of the nitro group. rsc.orgchemrxiv.org

The electrochemical behavior often involves multiple reduction steps. For example, a [Cp*Rh(4-nitro-2,2'-bipyridine)Cl]OTf complex undergoes an initial two-electron reduction, followed by a distinct, chemically reversible one-electron reduction at a more negative potential. rsc.orgchemrxiv.org This third reduction is uniquely enabled by the nitro group, which can accept an additional electron, highlighting its role as a redox-active component of the ligand. rsc.orgchemrxiv.org The redox chemistry is therefore tunable, with the nitro group providing access to additional electron-transfer steps not seen in simpler bipyridine ligands. rsc.org

| Compound/Complex | Redox Event | Potential (V vs. Fc⁺/Fc) | Notes | Reference |

|---|---|---|---|---|

| [CpRh(4-nitro-2,2'-bipyridine)Cl]OTf | First Reduction (RhIII to RhI) | Shifted positively by ~300 mV vs. unsubstituted bpy complex | Attributed to the electron-withdrawing nitro group. | rsc.org |

| [CpRh(4-nitro-2,2'-bipyridine)Cl]OTf | Second Reduction (Ligand-centered) | -1.62 V | A chemically reversible 1e⁻ reduction enabled by the nitro group. | rsc.orgchemrxiv.org |

Stability and Degradation Pathways Under Reaction Conditions

This compound is a stable crystalline solid under ambient conditions. Its stability under reaction conditions depends on the reagents and energy input. For example, it is stable enough to undergo further reactions, such as oxidation of a pyridine nitrogen to form 4-Nitro-2,2'-bipyridine-N-oxide, without degradation of the core structure. reading.ac.uk

However, like many aromatic nitro compounds and complex organic molecules, it can be susceptible to degradation under specific, harsh conditions. Potential degradation pathways could include:

Oxidative Degradation : Under strongly oxidative conditions, particularly in the presence of certain metal catalysts or under photoredox conditions, the bipyridine rings could be susceptible to cleavage. sigmaaldrich.comnih.gov

Reductive Cleavage : While controlled reduction yields the amine, overly aggressive reducing agents or conditions could potentially lead to fragmentation of the molecule.

Photochemical Degradation : Aromatic nitro compounds can be photochemically active. Prolonged exposure to high-energy light, especially in the presence of photosensitizers, could lead to decomposition pathways. sigmaaldrich.com

Coordination Chemistry of 6 Nitro 2,2 Bipyridine and Its Metal Complexes

General Principles of Coordination of 6-Nitro-2,2'-bipyridine as a Ligand

This compound, like its parent compound 2,2'-bipyridine (B1663995), acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. The presence of the nitro group at the 6-position, however, introduces specific electronic and steric effects that modulate its coordination properties.

The strong electron-withdrawing nature of the nitro group decreases the electron density on the pyridine (B92270) rings. This reduction in electron density lowers the basicity of the nitrogen atoms, which in turn can affect the strength of the metal-ligand bond. Generally, ligands with lower basicity form less stable complexes compared to their more basic counterparts.

Sterically, the substituent at the 6-position can influence the coordination geometry around the metal center. mdpi.com While a nitro group is not exceptionally bulky, its presence can lead to some degree of steric hindrance, potentially affecting the bond angles and distances within the coordination sphere. This steric influence can become more pronounced in complexes where multiple bulky ligands are coordinated to the same metal center.

Complexes with Transition Metals

Ruthenium complexes containing bipyridine ligands are well-known for their rich photophysical and electrochemical properties. The synthesis of such complexes typically involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with the desired bipyridine ligand. uark.eduyoutube.com For mixed-ligand complexes, a common strategy involves the initial synthesis of a precursor complex, which is then reacted with the second ligand. uark.edu

The electronic and steric properties of the ligands in ruthenium-bipyridyl complexes play a crucial role in determining their reactivity and photophysical behavior. nih.gov The introduction of electron-donating or electron-withdrawing groups on the bipyridine ligand can modulate the energy levels of the metal-to-ligand charge transfer (MLCT) states, which are central to the photochemical properties of these complexes. nih.gov

For nitro-substituted bipyridine ligands, the strong electron-withdrawing nature of the nitro group generally leads to a stabilization of the ligand's π* orbitals. This can result in a red-shift of the MLCT absorption and emission bands. A study on cis-[Ru(bpy)2(L)(NO2)]+ complexes, where L is a 4-substituted pyridine, demonstrated a linear correlation between the 0-0 energy gap (E00) and the Hammett substituent constant (σp) of the pyridine ligand. nih.gov This highlights the systematic way in which electronic perturbations on one ligand can fine-tune the photophysical properties of the complex. nih.gov

| Complex Type | Substituent Effect | Impact on Photophysics |

| cis-[Ru(bpy)2(L)(NO2)]+ | Electron-withdrawing groups on L | Decrease in E00 (red-shift) |

| cis-[Ru(bpy)2(L)(NO2)]+ | Electron-donating groups on L | Increase in E00 (blue-shift) |

This table illustrates the general trend of substituent effects on the photophysical properties of ruthenium nitro complexes.

The electron-withdrawing nature of the nitro group is expected to have an influence on the Ru-N bond lengths. A decrease in the electron density on the coordinating nitrogen atoms could potentially lead to a slight elongation of the Ru-N bonds compared to complexes with unsubstituted bipyridine. In a broader context of ruthenium complexes with various bipyridine ligands, Ru-N bond lengths are influenced by the electronic properties of the ligands, with typical bond lengths falling in the range of 2.020 Å to 2.082 Å. mdpi.com

Copper(II) complexes with bipyridine ligands have been extensively studied for their diverse coordination geometries and potential applications in catalysis and as antimicrobial agents. ijcrcps.comrsc.org The synthesis of these complexes often involves the direct reaction of a copper(II) salt with the bipyridine ligand in a suitable solvent. ijcrcps.com The resulting complexes can exhibit various coordination numbers and geometries, including square planar, square pyramidal, and octahedral. nih.gov

Nickel(II) complexes with bipyridine ligands are of interest for their catalytic activities, particularly in polymerization and cross-coupling reactions. researchgate.netresearchgate.net The coordination of bipyridine ligands to a nickel(II) center can result in complexes with different geometries, such as square-pyramidal or octahedral. ijcce.ac.irijcce.ac.ir

Specific studies on nickel complexes with this compound are not widely reported. However, the principles of coordination are expected to be similar to other substituted bipyridines. The steric and electronic effects of the 6-nitro substituent would likely influence the catalytic activity and stability of the resulting nickel complexes. For instance, substituents at the 6- and 6'-positions of the bipyridine ligand in nickel complexes have been shown to significantly impact their reactivity. chemrxiv.org The electron-withdrawing nature of the nitro group could affect the redox properties of the nickel center, which is a key factor in many catalytic cycles.

Iron and Other Transition Metal Coordination

The coordination chemistry of 2,2'-bipyridine (bpy) with transition metals is extensive, with iron(II) complexes being particularly well-studied. The parent ligand readily forms stable, intensely colored tris-complexes, such as [Fe(bpy)3]2+, which possess an octahedral geometry. wikipedia.org In such complexes, three bidentate bipyridine ligands coordinate to the metal center. wikipedia.org

The introduction of a nitro group at the 6-position significantly alters the ligand's properties. While specific complexes of this compound with iron are not extensively detailed in the literature, predictions on its behavior can be drawn from related structures. The nitro group is strongly electron-withdrawing, which is expected to decrease the electron density on the pyridine rings and nitrogen atoms. This electronic effect can influence the metal-to-ligand charge transfer (MLCT) bands, a characteristic feature of many bipyridine complexes. wikipedia.org

Furthermore, the steric bulk of the nitro group at the 6-position, adjacent to one of the coordinating nitrogen atoms, is a critical factor. This steric hindrance can affect the stability and geometry of the resulting complexes. In contrast to the planar [M(bpy)3]n+ complexes, a bulky substituent at the 6- or 6'-position can cause distortions in the coordination sphere and may even hinder the formation of tris-complexes, potentially favoring bis-complexes like [M(6-nitro-bpy)2X2] where X is an ancillary ligand. For instance, in square planar complexes, steric clashes between substituents at the 6,6' positions are known to cause significant distortions. wikipedia.org

The general reactivity of transition metal bipyridine complexes, including their redox properties, is often tunable by modifying the bipyridine ligand. Therefore, the 6-nitro substituent is expected to make the metal center more electrophilic and shift its redox potentials compared to the unsubstituted bipyridine analogue.

Coordination with Lanthanide and Uranyl Ions

The coordination of 2,2'-bipyridine and its derivatives with f-block elements like lanthanides and actinides (including the uranyl ion, UO2^2+) is characterized by high coordination numbers and variable geometries. Lanthanide ions, being hard acids, typically favor coordination with hard bases. While the nitrogen atoms of the bipyridine are borderline, they readily form complexes, often incorporating other ligands like nitrates or water molecules into the coordination sphere to satisfy the lanthanide ion's preference for high coordination numbers (often 9 or 10). rsc.org

For example, crystal structures of lanthanide complexes with a related ligand, 6,6′-bis-(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP), show the lanthanide to be 10-coordinate with a [Ln(BTBP)(NO3)3] stoichiometry for most lanthanides, while Ytterbium and Lutetium form 9-coordinate complexes. rsc.org This demonstrates the capacity of the bipyridine scaffold to coordinate to lanthanides within a larger, more complex ligand framework.

In the case of this compound, coordination to lanthanide and uranyl ions would be influenced by both the nitrogen donors and the potential participation of the nitro group's oxygen atoms. The uranyl ion typically forms a linear O=U=O unit with additional ligands coordinating in the equatorial plane. Bipyridine can act as a chelating ligand in this plane. Studies on neptunium(V) and plutonium(V) complexes with 2,2'-bipyridine and m-nitrobenzoate show the actinide atoms in a seven-coordinate environment, with bipyridine and a water molecule occupying the coordination sphere. researchgate.net This indicates that nitro-substituted ligands can be readily incorporated into actinyl complexes. While the nitro group of this compound might not directly coordinate to the hard uranyl or lanthanide centers, its strong inductive effect would modulate the electronic properties of the complex.

Influence of the Nitro Group on Ligand Basicity and Metal-Ligand Bond Strengths

The introduction of a substituent onto the 2,2'-bipyridine framework has a profound effect on the ligand's electronic properties, particularly its basicity. Basicity, often quantified by the pKa of the conjugate acid, is a direct measure of the ligand's ability to donate its lone pair of electrons to a proton, which correlates with its ability to act as a σ-donor to a metal ion.

The parent 2,2'-bipyridine is a weaker base than pyridine itself. nih.gov The nitro group (-NO2) is one of the most powerful electron-withdrawing groups due to its combined inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic attack and significantly reduces the electron density on the nitrogen atoms.

Consequently, this compound is expected to be a much weaker base than unsubstituted 2,2'-bipyridine. This drastic reduction in basicity has a direct impact on the strength of the metal-ligand bond. A lower basicity implies weaker σ-donation from the ligand's nitrogen atoms to the metal's d-orbitals. This weakening of the σ-framework of the bond can lead to lower thermodynamic stability of the resulting metal complexes. While the nitro group enhances the π-acceptor character of the ligand, which can strengthen π-backbonding with electron-rich metals, the dominant effect for many metals, particularly those in higher oxidation states or early transition metals, is the weakening of the σ-bond. Studies on palladium(II) complexes with substituted pyridines have shown a correlation between ligand basicity and catalytic efficiency, highlighting the importance of these electronic effects. acs.org

| Compound | pKa of Conjugate Acid (approx. value in water) | Effect of Substituent |

|---|---|---|

| Pyridine | 5.25 | Reference |

| 2,2'-Bipyridine | 4.3 | Second pyridine ring is electron-withdrawing |

| This compound | Significantly < 4.3 (Estimated) | Strongly electron-withdrawing nitro group |

Stereochemical Aspects of this compound Metal Complexes

The geometry of metal complexes is a critical aspect of their chemistry, and the use of bidentate ligands like 2,2'-bipyridine often leads to various forms of isomerism. libretexts.org For octahedral complexes of the type [M(L-L)3], where L-L is a symmetric bidentate ligand like 2,2'-bipyridine, the arrangement of the three ligands around the metal center creates a chiral structure. These complexes lack a plane of symmetry and can exist as a pair of non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). wikipedia.org

The situation becomes more complex when the bidentate ligand is unsymmetrical, as is the case with this compound (A-B type ligand). For an octahedral [M(A-B)3] complex, two geometric isomers are possible in addition to the optical isomers:

Facial (fac) isomer: The three similar donor atoms (e.g., the three unsubstituted pyridine nitrogens) occupy one triangular face of the octahedron.

Meridional (mer) isomer: The three similar donor atoms lie in a plane that bisects the octahedron.

Both the fac and mer isomers are chiral and can exist as a pair of enantiomers (Δ and Λ). Therefore, a total of four stereoisomers can be expected for a [M(6-nitro-bpy)3] type complex.

Beyond these considerations, the steric bulk of the nitro group at the 6-position plays a crucial role. Its proximity to the coordination site can introduce significant steric strain, which may favor the formation of one isomer over another or potentially prevent the coordination of a third ligand altogether. This could lead to the preferential formation of square planar or tetragonally distorted octahedral complexes of the type [M(6-nitro-bpy)2X2]. The specific stereochemical outcome will depend on the size of the metal ion and the nature of any other ligands present in the coordination sphere.

Ligand Design and Modification Strategies Involving 6 Nitro 2,2 Bipyridine Scaffolds

Introduction of Chiral Auxiliaries and Asymmetric Ligand Design

The synthesis of enantiomerically pure ligands is a cornerstone of asymmetric catalysis. One established strategy involves the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of subsequent reactions. While the direct application of chiral auxiliaries to the 6-Nitro-2,2'-bipyridine scaffold is not extensively documented in publicly available research, the principles of asymmetric synthesis on nitroaromatic compounds provide a conceptual framework.

Strategies for inducing chirality in bipyridine ligands often involve the de novo synthesis from chiral precursors or the use of chiral catalysts. For instance, enantiopure 2,2'-bipyridines have been synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines through chemoenzymatic processes. researchgate.net Another approach involves utilizing the chiral pool, with terpenes like β-pinene, 3-carene, and α-pinene serving as starting materials for the construction of the pyridine (B92270) nucleus, resulting in bipyridine ligands with inherent chirality.

In the context of nitroaromatic compounds, asymmetric nucleophilic aromatic substitution (SNAr) presents a potential pathway. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, a reaction that can be rendered asymmetric through the use of chiral nucleophiles or phase-transfer catalysts derived from chiral sources like cinchonidine. researchgate.net This suggests a plausible, though underexplored, route for the asymmetric functionalization of a pre-existing this compound core by attaching a chiral auxiliary to another position on the ring, thereby inducing diastereoselectivity in subsequent transformations.

Functionalization at Peripheral Positions of the this compound Core

The introduction of functional groups at the periphery of the this compound core is crucial for modulating its properties and for creating more complex ligand architectures. The strongly electron-withdrawing nitro group significantly influences the reactivity of the bipyridine system, activating the scaffold for nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds and have been widely used in the synthesis of functionalized bipyridine derivatives. nih.govmdpi.com While the nitro group can sometimes be incompatible with certain catalytic systems, methodologies have been developed that tolerate its presence. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed in the synthesis of substituted nitro-containing aromatic compounds. rsc.orgrsc.orgnih.gov This opens up possibilities for introducing a variety of substituents, including alkyl, aryl, and other functional groups, onto the this compound backbone, provided a suitable leaving group (e.g., a halogen) is present at the desired position.

Direct C-H functionalization has also emerged as a powerful strategy for modifying pyridine rings, offering a more atom-economical approach by avoiding the pre-installation of a leaving group. rsc.orgbeilstein-journals.org While the regioselectivity of C-H activation on the pyridine ring can be influenced by the directing effect of the nitrogen atom and existing substituents, methods for the functionalization of positions distal to the nitrogen have been developed. beilstein-journals.org The application of these techniques to this compound could provide a direct route to novel derivatives, although the directing influence of the nitro group would need to be carefully considered.

Development of Multidentate Ligands Incorporating this compound Units

The incorporation of this compound units into multidentate ligands allows for the construction of coordination complexes with tailored geometries and properties. A common strategy for creating such ligands involves the use of bipyridine precursors bearing reactive functional groups that can be linked together. For example, 2,2'-bipyridine-6-carboxaldehyde can be reacted with aliphatic diamines, followed by reduction, to yield potentially hexadentate ligands. researchgate.net

A key challenge in applying this strategy to this compound is the conversion of the nitro group, or another position on the ring, into a suitable functional handle for elaboration. While the direct conversion of a nitro group to an aldehyde on a bipyridine ring is not straightforward, multi-step synthetic sequences can be envisaged. For instance, the synthesis of 2,2'-bipyridine-6,6'-dicarboxylic acid has been reported, and this molecule serves as a valuable building block for more complex ligands. biosynth.comnih.gov The development of a reliable synthetic route from this compound to such di-functionalized derivatives would significantly expand its utility in the construction of multidentate systems.

Alternative approaches could involve the functionalization of the this compound core at other positions, as discussed in the previous section, to introduce groups capable of forming linkages, such as amines or carboxylic acids. These functionalized monomers could then be used to build up larger, polydentate structures.

Tuning Electronic and Steric Properties through Substituent Effects

The electronic and steric properties of a ligand are paramount in determining the behavior of its metal complexes. The 6-nitro group in this compound exerts a strong electron-withdrawing effect, which has a profound impact on the electronic structure of the ligand and its corresponding metal complexes.

Electronic Effects:

The presence of the nitro group lowers the energy of the ligand's π* orbitals. researchgate.netrsc.org In a metal complex, this facilitates metal-to-ligand charge transfer (MLCT) transitions and makes the ligand a better π-acceptor. This can lead to a stabilization of the metal d-orbitals and can influence the redox potentials of the complex. nih.gov For instance, in platinum(II) complexes of nitro-substituted bipyridines, the lowest unoccupied molecular orbitals (LUMOs) are largely localized on the nitro-pyridyl moiety. researchgate.netrsc.org The position of the nitro group is also critical; for example, 4- and 4,4'-nitro substitution allows for the greatest overlap with metal valence orbitals in the LUMO. researchgate.netrsc.org The orientation of the nitro group relative to the molecular backbone can also have a crucial effect on the electronic transport properties of molecular devices. rsc.org

Conversely, the introduction of electron-donating groups at other positions on the bipyridine ring would have the opposite effect, raising the energy of the ligand orbitals and making the ligand a stronger σ-donor. This ability to tune the electronic properties by introducing a variety of substituents allows for the fine-control of the photophysical and electrochemical characteristics of the resulting metal complexes.

Steric Effects:

The introduction of bulky substituents, particularly at the 6- and 6'-positions of the bipyridine ring, can significantly influence the coordination geometry and reactivity of the resulting metal complexes. nih.gov Large substituents can create steric hindrance around the metal center, which can affect the stability of the complex, prevent the coordination of other ligands, and influence the catalytic activity. nih.gov For example, in nickel-catalyzed cross-electrophile coupling reactions, bulky substituents at the 6,6'-positions of a bipyridine ligand were found to stabilize the Ni(I) species but hindered coordination to Ni(0). nih.gov This interplay between steric and electronic effects allows for the rational design of ligands with specific properties for applications in areas such as catalysis and materials science.

The following table summarizes the general effects of different types of substituents on the electronic and steric properties of bipyridine ligands:

| Substituent Type | Position | General Effect on Electronic Properties | General Effect on Steric Properties |

| Electron-withdrawing (e.g., -NO₂) | Any | Lowers π* orbital energy, increases π-acidity | Minimal direct steric effect unless very large |

| Electron-donating (e.g., -CH₃, -OCH₃) | Any | Raises π* orbital energy, increases σ-donating ability | Minimal direct steric effect unless very large |

| Bulky alkyl/aryl groups | 6, 6'-positions | Can have secondary electronic effects | Significant steric hindrance around the metal center |

| Fused aromatic rings | Any | Extends π-system, alters electronic properties | Increases overall size and rigidity |

This ability to systematically modify the this compound scaffold through the strategic placement of various substituents provides a powerful platform for the development of ligands with precisely controlled electronic and steric profiles, tailored for specific applications in coordination chemistry and beyond.

Theoretical and Computational Studies on 6 Nitro 2,2 Bipyridine Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 6-Nitro-2,2'-bipyridine. Methods like DFT, often using functionals such as B3LYP, are utilized to optimize molecular geometries and compute electronic properties. mdpi.com These calculations are foundational for understanding the molecule's behavior.

Molecular Orbital Analysis and Electronic Transitions

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior of this compound.

Computational studies on nitro-substituted bipyridines reveal that the LUMO is largely localized on the nitropyridyl moiety. This localization is a direct consequence of the strong electron-withdrawing nature of the nitro group. The HOMO, in contrast, is typically distributed across the bipyridine ring system. This separation of frontier orbitals is characteristic of "push-pull" systems and is fundamental to the molecule's electronic transitions.

Time-dependent DFT (TD-DFT) calculations are employed to study the excited states and predict electronic transitions, such as the metal-to-ligand charge-transfer (MLCT) transitions observed in metal complexes. nih.gov For instance, in rhenium(I) complexes containing a di(nitroethynylbenzene) substituted bipyridine ligand, the lowest unoccupied orbital is a π* orbital that extends from the bipyridine ligand to the substituents. elsevierpure.com The luminescence in such complexes often originates from the lowest triplet excited states and is characterized as a mix of MLCT and ligand-to-ligand charge transfer (LLCT) characters. elsevierpure.com

The presence of the nitro group, an electron-withdrawing substituent, tends to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of its complexes compared to unsubstituted bipyridine complexes. elsevierpure.com

Energetic Properties and Stability Assessments

The stability of this compound can be assessed through computational methods that calculate its energetic properties, such as the heat of formation. DFT calculations using isodesmic reactions—a type of hypothetical reaction where the number and type of bonds are conserved—are a common approach to determine these values.

For nitropyridine derivatives, DFT studies have been used to calculate heats of formation and total energies. researchgate.net While specific data for this compound is not extensively published, the trends observed for simpler nitropyridines provide valuable insights. For example, calculations on various nitropyridines show that while the absolute heat of formation values may vary slightly with the chosen DFT method and basis set, the relative stability trends within a series are consistent. researchgate.net The aromaticity, a key factor in stability, can also be evaluated by calculating nucleus-independent chemical shift (NICS) values, which provide a measure of the magnetic shielding at the center of the pyridine (B92270) rings. researchgate.net

Prediction of Redox Potentials and Acidity (pKa) of this compound Derivatives

Computational chemistry offers methods to predict the redox potentials and acidity (pKa) of molecules, providing key information on their electrochemical behavior and reactivity in proton-transfer processes.

The electron-withdrawing nitro group makes this compound a better electron acceptor compared to the parent 2,2'-bipyridine (B1663995). This is reflected in its redox potential. Electrochemical studies of various nitro-substituted bipyridines, supported by DFT calculations, probe the effect of the nitro group on the low-lying acceptor molecular orbitals involved in charge transfer. While specific calculated values for this compound are sparse in the literature, studies on related compounds show that the reduction potential is sensitive to the number and position of nitro groups. However, computational prediction of the reduction potentials for nitro-containing compounds can be challenging, with some methods poorly predicting the "nitro wave" in cyclic voltammetry. researchgate.net

The acidity of the protonated form of this compound is also significantly affected by the nitro substituent. The parent 2,2'-bipyridine has an experimental pKa of 4.33 for its conjugate acid. The strong electron-withdrawing effect of the nitro group is expected to decrease the electron density on the nitrogen atoms, making them less basic and thus lowering the pKa of the conjugate acid. Computational studies on related systems, such as 6,6'-dihydroxy-2,2'-bipyridine, have successfully predicted pKa values for various protonation states by calculating the stability of the isomers in both gas phase and aqueous solution. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives, particularly in the context of catalysis and organic synthesis. nih.gov DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energy barriers for various reaction pathways.

For example, in the context of catalyzed reactions, such as the reduction of nitroarenes, computational studies have provided deep insights. A DFT study on the 4,4′-bipyridine-catalyzed reduction of nitrobenzene revealed the crucial role of radical intermediates and found that arylnitrene formation occurs on a triplet potential energy surface, requiring an intersystem crossing to achieve a reasonable activation barrier. acs.org

While specific mechanistic studies focused solely on this compound are not widely documented, the principles from related systems are applicable. Computational models could be used to investigate its role as a ligand in catalytic cycles, such as in CO2 reduction electrocatalysis, where the electronic properties of the ligand are critical. berkeley.edu Such studies can clarify how the ligand facilitates electron transfer, stabilizes intermediates, and influences the selectivity between competing reactions like the hydrogen evolution reaction. berkeley.edu

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insight into the electronic structure of a single molecule, MD simulations can model the behavior of this compound in a condensed phase, such as in solution or interacting with other molecules.

Reactive MD simulations, using force fields like ReaxFF, can even model chemical reactions and provide an intuitive understanding of reaction mechanisms and products. mdpi.com Although specific MD studies centered on this compound are not prominent in the literature, this technique could be applied to understand several aspects of its behavior:

Solvation: How solvent molecules arrange around the molecule and affect its conformation and reactivity.

Conformational Dynamics: The rotational dynamics around the C2-C2' bond and how interactions with the environment influence the preference for cis or trans conformations.

Binding Interactions: Simulating the interaction of this compound or its metal complexes with biological macromolecules or material surfaces.

For instance, MD simulations have been used to study the binding of ligands to receptors, validating docking results and providing insights into the stability of the complex over time. mdpi.com A similar approach could be used to explore the interactions of this compound-based compounds with their targets.

Theoretical Studies on Excited States and Photophysical Properties

The photophysical properties of this compound are of great interest, especially when it is incorporated as a ligand in metal complexes for applications in photocatalysis or as photosensitizers. Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the nature of its excited states and predicting its absorption and emission characteristics. elsevierpure.com

Upon photoexcitation, metal complexes containing bipyridine ligands often exhibit strong absorptions in the visible region, which are typically derived from metal-to-ligand charge-transfer (MLCT) d-π* transitions. The presence of a nitro group significantly modulates these properties. elsevierpure.com

Key findings from theoretical studies on related systems include:

Red-Shifted Spectra: The electron-withdrawing nitro group generally causes a red-shift in the absorption and emission spectra of the complexes it is part of. elsevierpure.com

Nature of Excited States: TD-DFT calculations help to characterize the nature of the low-lying excited states. For instance, the luminescence in some rhenium-bipyridine complexes is assigned to the lowest triplet excited states, with mixed MLCT and LLCT character. elsevierpure.com

Ligand Dissociation Pathways: Computational studies can explore the potential energy surfaces of excited states to understand photochemical reaction pathways, such as photoinduced ligand dissociation. In ruthenium complexes, steric hindrance introduced by substituents on the bipyridine ligand can lower the energy barrier for transitioning from a (^3)MLCT state to a dissociative (^3)MC (metal-centered) state, thereby promoting ligand release upon irradiation. nih.gov

These theoretical investigations are crucial for the rational design of new molecules with tailored photophysical properties for specific applications.

Catalytic Applications of 6 Nitro 2,2 Bipyridine Complexes

Homogeneous Catalysis Mediated by 6-Nitro-2,2'-bipyridine Metal Complexesnih.govnih.gov

Metal complexes incorporating this compound are effective homogeneous catalysts for a variety of organic transformations. The presence of the nitro group influences the electronic structure of the metal center, thereby affecting the catalytic activity. These complexes have demonstrated utility in redox catalysis, C-H functionalization, and asymmetric synthesis.

Redox Catalysis (e.g., Alcohol Oxidation, Electrocatalytic CO2 Reduction)rsc.orgqualitas1998.netunimi.it

The electron-deficient nature of the this compound ligand makes its metal complexes suitable for mediating redox reactions. This is particularly evident in the oxidation of alcohols and the electrocatalytic reduction of carbon dioxide.

Alcohol Oxidation: Copper complexes featuring bipyridine-based ligands, in conjunction with co-catalysts like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), have proven to be effective systems for the selective aerobic oxidation of alcohols. researchgate.netmdpi.com These systems can convert a wide range of primary and secondary benzylic, allylic, and aliphatic alcohols into their corresponding aldehydes and ketones. mdpi.com The general mechanism involves the copper(II) center, which, facilitated by the ligand, participates in the oxidation of the alcohol. The specific role of an electron-withdrawing group like the nitro substituent is to enhance the Lewis acidity of the metal center, potentially increasing the rate of alcohol oxidation.

Electrocatalytic CO2 Reduction: Bipyridine-based metal complexes, particularly those of rhenium and ruthenium, are well-studied electrocatalysts for the reduction of carbon dioxide (CO2) to value-added products like carbon monoxide (CO) or formic acid. core.ac.uknih.govnih.gov The catalytic cycle typically involves the reduction of the metal complex, followed by binding and subsequent reduction of CO2. The electronic properties of the bipyridine ligand are crucial in tuning the reduction potentials and the stability of key intermediates. An electron-withdrawing nitro group can facilitate the initial reduction of the catalyst, a critical step in initiating the catalytic cycle. nih.gov This modification can lead to lower overpotentials for CO2 reduction. nih.gov

| Catalyst System | Substrate | Product | Key Findings |

| Copper(II) bromide / bpy-TEMPO ligand | Primary & Secondary Alcohols | Aldehydes & Ketones | Efficient and selective aerobic oxidation. researchgate.net |

| [CpRu(bpy)NCCH3]+ | Carbon Dioxide | Carbon Monoxide | CO2 binding occurs after the first reduction, avoiding high overpotentials. nih.gov |

| fac-Re(bpy)(CO)3Cl derivatives | Carbon Dioxide | Carbon Monoxide | Ligand modification enhances catalytic activity. nih.gov |

C-H Functionalization Reactionsnih.govnih.gov

Direct C-H functionalization is a powerful strategy in organic synthesis, and metal complexes of this compound can serve as catalysts in these transformations. The pyridine (B92270) nitrogen atoms can act as directing groups, bringing the catalytic metal center in proximity to a C-H bond, while the nitro group modulates the reactivity of the complex. Palladium-catalyzed C-H arylation, for example, often employs nitrogen-containing directing groups to control regioselectivity. acs.org The electron-withdrawing nature of the this compound ligand can enhance the electrophilicity of the metal center, promoting the C-H activation step.

Iridium complexes supported by bipyridine ligands have been utilized for C-H oxidation and borylation reactions. nih.govrsc.org The ligand framework plays a crucial role in stabilizing the active catalytic species and influencing its reactivity and selectivity.

Asymmetric Catalysis Utilizing Chiral this compound Derivativesmdpi.comnih.gov

Chiral bipyridine ligands are of significant interest in asymmetric catalysis, where they can create a chiral environment around a metal center to induce enantioselectivity in a reaction. chemrxiv.orgresearchgate.netresearchgate.net By introducing chirality into the this compound scaffold, it is possible to develop catalysts for a range of asymmetric transformations. The synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands has been reported, and these have been successfully applied in palladium-catalyzed asymmetric oxidative [2 + 2] annulation reactions. rsc.org The nitro group, in combination with other substituents, can be used to fine-tune the steric and electronic properties of the ligand, thereby optimizing both the catalytic activity and the level of asymmetric induction. nih.gov

Heterogeneous Catalysis Incorporating 6-Nitro-2,2'-bipyridinenih.gov

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, this compound complexes can be immobilized onto solid supports. This heterogenization strategy combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. nih.gov

One approach involves the incorporation of bipyridine units into the framework of porous materials like metal-organic frameworks (MOFs) or organosilica nanotubes. nih.govrsc.orgrsc.org These materials can then be metalated to generate solid catalysts. For instance, organosilica nanotubes containing 2,2'-bipyridine ligands have been synthesized and subsequently metalated with iridium precursors. nih.govrsc.org These solid catalysts have demonstrated high activity and durability in C-H oxidation and borylation reactions, outperforming their homogeneous counterparts due to the isolation of active sites and improved mass transport. nih.gov The introduction of a nitro group onto the bipyridine unit within such a framework could further tailor the electronic properties of the immobilized catalyst.

Role of the Nitro Group in Modulating Catalytic Activity and Selectivityresearchgate.netnih.gov

The nitro group is a strong electron-withdrawing group, and its presence on the 2,2'-bipyridine ligand has a profound impact on the properties of the corresponding metal complexes and their catalytic performance.

Electronic Effects : The primary role of the nitro group is to decrease the electron density on the bipyridine ligand and, consequently, on the coordinated metal center. This enhanced electrophilicity of the metal can increase its reactivity towards nucleophilic substrates and facilitate oxidative addition steps in catalytic cycles. nih.gov In reactions like alcohol oxidation, a more Lewis-acidic metal center can lead to enhanced catalytic activity. researchgate.net

Redox Properties : The nitro group can influence the redox potentials of the metal complex. In electrocatalytic CO2 reduction, for example, the presence of an electron-withdrawing group can make the complex easier to reduce, which is often the first step in the catalytic process.

Activation of Substrates : The introduction of a nitro group can activate heterocyclic scaffolds, making them more susceptible to nucleophilic attack. nih.gov This principle can be extended to the modulation of substrate activation in catalytic reactions where the substrate coordinates to the metal center.

Catalyst Design Principles for Enhanced Performancequalitas1998.netnih.gov

The design of highly efficient catalysts based on this compound requires careful consideration of both steric and electronic factors.

Ligand Tuning : The catalytic performance can be optimized by modifying the ligand structure. Besides the nitro group, other substituents can be introduced to fine-tune the steric hindrance and electronic properties of the ligand. nih.gov This allows for precise control over the reactivity and selectivity of the catalyst.

Metal Center Selection : The choice of the metal is crucial. Different metals will have different intrinsic activities for a given transformation. The combination of the this compound ligand with various transition metals can lead to catalysts with diverse applications.

Support and Immobilization : For heterogeneous catalysts, the nature of the support material is important. The pore structure, surface area, and chemical nature of the support can all influence the performance of the immobilized catalyst. nih.gov

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be valuable tools in catalyst design. bris.ac.uk They can provide insights into reaction mechanisms, predict the effect of ligand modifications on catalytic activity, and guide the rational design of new and improved catalysts. nih.gov

By systematically applying these principles, it is possible to develop advanced catalysts based on this compound with superior performance for a wide range of chemical transformations.

Supramolecular Chemistry and Self Assembly of 6 Nitro 2,2 Bipyridine Derivatives

Hierarchical Assembly of Coordination Supramolecules with 6-Nitro-2,2'-bipyridine Ligands

The hierarchical assembly of coordination supramolecules is a sophisticated process where molecular components organize into well-defined, complex structures through a series of sequential and specific interactions. While extensive research has been conducted on the self-assembly of various bipyridine ligands, specific studies detailing the hierarchical assembly of this compound are not extensively documented in publicly available research. However, based on the principles of supramolecular chemistry, the presence of the nitro group is expected to play a crucial role.

The electron-withdrawing nitro group can influence the coordination geometry and the strength of the metal-ligand bond. This, in turn, can direct the formation of specific initial supramolecular motifs, which then assemble into larger, hierarchical structures. The process is often guided by a combination of coordination bonds, hydrogen bonding, π-π stacking, and electrostatic interactions. The precise control over these interactions allows for the construction of complex architectures such as coordination polymers, metallacycles, and cages.

Functionalized bipyridine ligands are instrumental in creating these architectures. The functional groups dictate the secondary interactions that drive the hierarchical assembly. For instance, ligands can be designed to promote specific hydrogen bonding patterns or to enhance π-π stacking, leading to predictable and well-ordered supramolecular polymers.

Table 1: Factors Influencing Hierarchical Assembly of Bipyridine-Based Supramolecules

| Factor | Description | Potential Influence of this compound |

|---|---|---|

| Metal Ion | The choice of metal ion (e.g., transition metals) determines the coordination geometry and number. | The nitro group can affect the electron density on the nitrogen atoms, potentially influencing the binding affinity and preferred coordination geometry with different metal ions. |

| Ligand Design | The structure of the bipyridine ligand, including substituents, dictates the directionality and nature of intermolecular interactions. | The nitro group introduces a potential site for hydrogen bonding and alters the electronic distribution, which can be exploited in rational ligand design for specific hierarchical structures. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can mediate or compete with the non-covalent interactions driving the assembly. | The solubility and interaction of this compound with different solvents will be a critical parameter in controlling the assembly process. |

| Counter-ions | In charged supramolecular assemblies, counter-ions can influence the packing and stability of the final structure. | The overall charge and electrostatic potential of metal complexes with this compound will determine the role of counter-ions in the hierarchical assembly. |

Formation of Intercalating Ligands and Binding Domains

Bipyridine-based ligands, particularly when complexed with transition metals like ruthenium(II) and platinum(II), are renowned for their ability to intercalate into the base pairs of DNA. This interaction is of significant interest for the development of therapeutic agents and molecular probes. The planar aromatic structure of the bipyridine moiety allows it to stack between the base pairs of the DNA double helix.

While direct studies on the intercalating properties of this compound are limited, research on related nitro-substituted polypyridyl ligands provides valuable insights. The introduction of a nitro group can modulate the DNA binding affinity and the mode of interaction. For instance, the electronic effects of the nitro group can influence the strength of the π-π stacking interactions with the DNA bases.

Studies on ruthenium(II) complexes with nitrophenyl-substituted imidazo-phenanthroline ligands, which are structurally related to functionalized bipyridines, have shown that the position of the nitro group can tailor the DNA interaction. tudublin.ie This suggests that the 6-nitro substitution on the bipyridine ring could impart specific DNA binding characteristics. The binding affinity is often quantified by a binding constant (Kb), which can be determined using techniques such as UV-Vis titration and fluorescence spectroscopy.

Self-Assembled Structures and Their Functional Implications

The self-assembly of functionalized bipyridines leads to a diverse array of supramolecular architectures with potential applications in materials science, catalysis, and sensing. rsc.orgnih.gov The introduction of substituents onto the bipyridine core is a key strategy for controlling the resulting self-assembled structures. These substituents can direct the assembly through non-covalent interactions, leading to the formation of two-dimensional (2D) networks on surfaces or three-dimensional (3D) frameworks in the solid state. acs.org

For this compound, the nitro group, along with the bipyridine nitrogen atoms, can act as hydrogen bond acceptors, directing the formation of specific supramolecular synthons. These synthons can then propagate into larger, ordered structures. The functional implications of such self-assembled structures are vast. For example, porous coordination polymers constructed from bipyridine ligands can be used for gas storage and separation. The electronic properties of the nitro group could also be harnessed in the development of materials with interesting optical or electronic properties.

The functionalization of bipyridine ligands allows for the precise positioning of functional moieties within a supramolecular scaffold, enabling the creation of multifunctional materials. nih.govrsc.org

Table 2: Potential Functional Implications of Self-Assembled this compound Structures

| Application Area | Functional Implication |

|---|---|

| Materials Science | The ordered packing of this compound derivatives could lead to materials with unique optical, electronic, or magnetic properties. The nitro group may enhance non-linear optical responses. |

| Catalysis | Metal complexes of this compound, when assembled into porous frameworks, could serve as heterogeneous catalysts with shape and size selectivity. |

| Sensing | Supramolecular assemblies of this compound could be designed to interact with specific analytes, leading to a detectable change in their optical or electrochemical properties, thus functioning as chemical sensors. |

| Molecular Recognition | The specific arrangement of functional groups in the self-assembled structures could create binding pockets for the selective recognition of guest molecules. |

Co-crystallization Studies Involving Nitro-Bipyridines

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid-state materials without altering the chemical structure of the constituent molecules. nih.gov It involves the formation of a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio.

While specific co-crystallization studies involving this compound as a primary co-former are not widely reported, studies on related systems provide valuable insights. For example, the co-crystallization of the drug nitrofurantoin (B1679001) with 2,2'-bipyridine (B1663995) has been investigated. In these co-crystals, the bipyridine molecule interacts with nitrofurantoin through hydrogen bonding and π-π stacking interactions.